molecular formula C19H18N2O4 B2622140 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 683235-24-7

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B2622140
CAS No.: 683235-24-7
M. Wt: 338.363
InChI Key: OXUBMVKWQKPPEU-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by its unique structure, which includes a butoxy group attached to a benzamide moiety, and a 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the isoindolinone core with a benzamide derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the butoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
  • N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}-acetamide

Uniqueness

4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-10-25-14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBMVKWQKPPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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